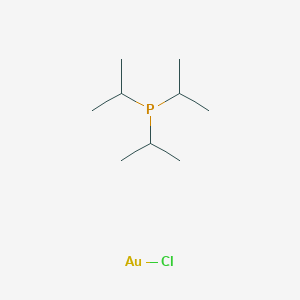
Chloro(triisopropylphosphine)gold
Vue d'ensemble
Description
Chloro(triisopropylphosphine)gold is a transition metal catalyst with the empirical formula C9H21AuClP . It has a molecular weight of 392.66 . It is also known as Chloro [tris (1-methylethyl)phosphine]gold .
Synthesis Analysis
A practical and efficient synthesis of chloro(organophosphine) gold(i) complexes has been reported . The synthesis involves the use of 4,4′-dihydroxydiphenyl sulfide as a safe and non-irritating reductant for the generation of Au(i)–S intermediates, which could be trapped by mono- and bidentate phosphine ligands .Molecular Structure Analysis
The molecular structure of Chloro(triisopropylphosphine)gold is represented by the formula C9H21AuClP . The InChI key is WDOKHBDXZVCPML-UHFFFAOYSA-M .Chemical Reactions Analysis
Chloro(triisopropylphosphine)gold is a common reagent in gold chemistry. It catalyzes certain rearrangement reactions in organic synthesis .Physical And Chemical Properties Analysis
Chloro(triisopropylphosphine)gold is a solid with a melting point of 187-191 °C . It has a molecular weight of 392.66 .Applications De Recherche Scientifique
Organometallic Synthesis and Catalysis
Chloro(triisopropylphosphine)gold and similar gold(I) complexes have been extensively utilized in the synthesis of complex organometallic compounds. For example, the treatment of phenylene-1,2-dithiol with equimolar quantities of tris[(triisopropylphosphine)gold]oxonium tetrafluoroborate yields trinuclear complex salts, demonstrating the compound's utility in forming compact tetragold(I) complexes (Ehlich, Schier, & Schmidbaur, 2002). These findings underscore the compound's role in facilitating the assembly of gold-based molecular architectures.
Medicinal Chemistry and Anticancer Research
Gold(I) phosphine complexes, including Chloro(triisopropylphosphine)gold, have shown promising results as a novel class of anticancer drugs. Comparative studies on the cytotoxicity, cellular, and nuclear uptake of a series of chloro gold(I) phosphine complexes reveal significant antiproliferative effects in various cancer cell lines, highlighting the potential of these complexes in cancer treatment (Scheffler, You, & Ott, 2010). Furthermore, specific gold(I) complexes have been identified to inhibit thioredoxin reductase, a key enzyme in cancer cell survival, offering insights into their mechanism of action and therapeutic potential (Rigobello, Scutari, Folda, & Bindoli, 2004).
Drug Delivery Systems
The encapsulation of Chloro(triethylphosphine)gold(I) in biocompatible nanoparticles has been explored for enhanced pharmacological profiles and reduced side effects in colorectal cancer treatment. This approach leverages the unique properties of gold(I) phosphine complexes for targeted cancer therapy, indicating the broad applicability of gold(I) complexes in drug delivery systems (Menconi et al., 2021).
Mécanisme D'action
Safety and Hazards
Chloro(triisopropylphosphine)gold can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Orientations Futures
Chloro(triisopropylphosphine)gold is a common reagent in gold chemistry and is used in various research applications. It catalyzes certain rearrangement reactions in organic synthesis and is used to prepare other gold (I) and gold (III) organometallic compounds . Its potential for future applications in these areas continues to be explored.
Propriétés
IUPAC Name |
chlorogold;tri(propan-2-yl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P.Au.ClH/c1-7(2)10(8(3)4)9(5)6;;/h7-9H,1-6H3;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOKHBDXZVCPML-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)C(C)C.Cl[Au] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21AuClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(triisopropylphosphine)gold | |
CAS RN |
33659-45-9 | |
| Record name | CHLORO(TRIISOPROPYLPHOSPHINE)GOLD | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile](/img/structure/B3126607.png)

![[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-](/img/structure/B3126630.png)
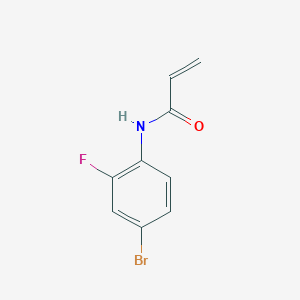



![4-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3126658.png)
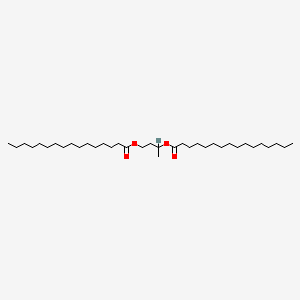
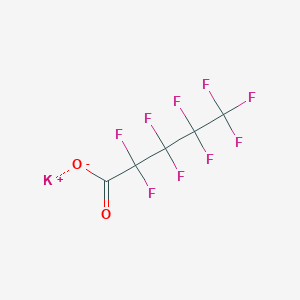
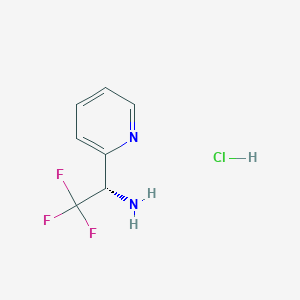
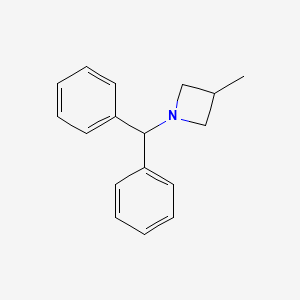
![3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B3126681.png)
